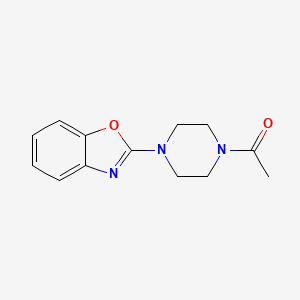

2-(4-acetylpiperazin-1-yl)-1,3-benzoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzoxazole derivatives, including compounds structurally related to "2-(4-acetylpiperazin-1-yl)-1,3-benzoxazole," often involves condensation reactions and the utilization of specific catalysts or reagents. For example, Kaplancıklı et al. (2004) demonstrated the synthesis of novel benzoxazole derivatives by reacting 4-substituted-2-(chloroacetylamino)thiazoles with benzoxazole-2-thioles in the presence of K2CO3 in acetone (Kaplancıklı et al., 2004).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives, including those similar to "this compound," is often elucidated using various spectroscopic methods such as IR, 1H-NMR, and mass spectrometry. The structural analysis provides insights into the compound's electronic and spatial configuration, essential for understanding its chemical behavior and biological activity.

Chemical Reactions and Properties

The chemical behavior of benzoxazole derivatives encompasses a range of reactions, including nucleophilic substitutions and interactions with various reagents to form new compounds with potential biological activities. The specific chemical reactions and properties of "this compound" derivatives would depend on the functional groups present and their electronic and steric effects.

Physical Properties Analysis

The physical properties of benzoxazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties are determined by the compound's molecular structure and can significantly influence its chemical stability and reactivity.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various chemical agents, are influenced by the benzoxazole core and the substituents attached to it. Studies such as those by Phatangare et al. (2013) delve into the photophysical properties of benzoxazole derivatives, highlighting their fluorescence and potential as fluorescent markers in biological systems (Phatangare et al., 2013).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

A study by Kaplancıklı et al. (2004) involved the synthesis of several derivatives including 2-(4-acetylpiperazin-1-yl)-1,3-benzoxazole, which demonstrated significant antibacterial and antifungal activities. This highlights the compound's potential as a scaffold for developing new antimicrobial agents (Kaplancıklı et al., 2004).

Spectroscopic and Antimicrobial Study

Another study conducted by Beegum et al. (2019) synthesized a benzoxazole derivative and investigated its spectroscopic properties and antimicrobial activity. The study found that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant isolates, as well as antifungal activity against Candida albicans (Beegum et al., 2019).

Anticonvulsant Agents

Research by Liu et al. (2016) explored the synthesis of novel benzothiazole derivatives as potential anticonvulsant agents. While the focus was primarily on benzothiazoles, the methodologies and biological evaluations highlighted in this study suggest a broader applicability of related benzoxazole compounds in developing treatments for neurological disorders (Liu et al., 2016).

Antiproliferative Agents

A study by Abdelgawad et al. (2017) aimed at developing new antiproliferative agents by synthesizing benzothiazole/benzoxazole derivatives. These compounds were evaluated against breast carcinoma and lung cancer cell lines, demonstrating promising antiproliferative activities and suggesting potential therapeutic applications in cancer treatment (Abdelgawad et al., 2017).

Antitumor Studies

Easmon et al. (2006) conducted antitumor studies on 2-benzoxazolyl hydrazones, showing efficacy in inhibiting leukemia, colon, and ovarian cancer cells. This research supports the potential use of benzoxazole derivatives in oncology, specifically in developing novel antitumor agents (Easmon et al., 2006).

Propriétés

IUPAC Name |

1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-10(17)15-6-8-16(9-7-15)13-14-11-4-2-3-5-12(11)18-13/h2-5H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBIGQCDWJPHBAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide](/img/structure/B5548906.png)

![N-[5-oxo-2-(2-thienyl)-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B5548917.png)

![6-methyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5548934.png)

![2-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5548936.png)

![5-(4-methylphenyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548940.png)

![3-[(2,3-dihydroxybenzylidene)amino]benzonitrile](/img/structure/B5548953.png)

![5-{[3-(acetyloxy)benzoyl]amino}isophthalic acid](/img/structure/B5548956.png)

![7-fluoro-4-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-2-methylquinoline](/img/structure/B5548965.png)

![8-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5548969.png)

![1-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5548975.png)

![2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5548991.png)

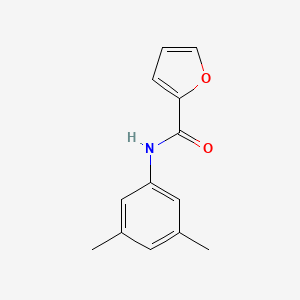

![N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548997.png)

![2-methyl-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5548998.png)